1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)thioxanthen-3-one
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Overview
Description
1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)thioxanthen-3-one is a complex organic compound with the molecular formula C26H16O2S and a molecular weight of 392.469 g/mol . This compound is known for its unique structure, which includes a naphtho-thioxanthene core with methoxy and phenyl substituents. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)thioxanthen-3-one involves several steps. One common synthetic route includes the condensation of appropriate naphthalene derivatives with thioxanthene intermediates under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)thioxanthen-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the thioxanthene core to its dihydro form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)thioxanthen-3-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)thioxanthen-3-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic pathways, depending on the specific biological context .
Comparison with Similar Compounds
1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)thioxanthen-3-one can be compared with other similar compounds, such as:
1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)xanthen-3-one: This compound lacks the sulfur atom present in the thioxanthene core, leading to different chemical properties and reactivity.
3-Methoxy-2-phenyl-1H-naphtho(2,1,8-mna)thioxanthen-1-one: This is a positional isomer with different substitution patterns on the naphtho-thioxanthene core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioxanthene core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
35826-82-5 |
---|---|
Molecular Formula |
C26H16O2S |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
15-methoxy-14-phenyl-8-thiapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,14,16(20),17-nonaen-13-one |
InChI |
InChI=1S/C26H16O2S/c1-28-26-19-12-11-17-16-9-5-6-10-20(16)29-21-14-13-18(23(19)24(17)21)25(27)22(26)15-7-3-2-4-8-15/h2-14H,1H3 |
InChI Key |
AEJVUKBFJZTFCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C2=CC=C3C4=C(C=CC1=C24)C5=CC=CC=C5S3)C6=CC=CC=C6 |
Origin of Product |
United States |
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